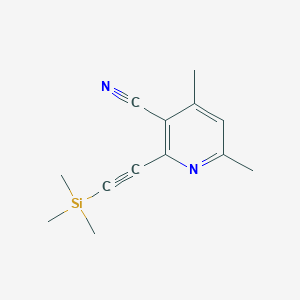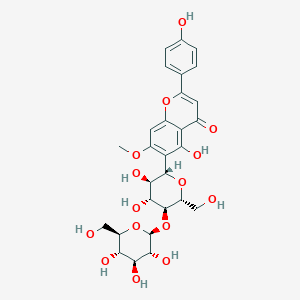![molecular formula C14H21NOSi B012634 6-[(tert-butyldiméthylsilyl)oxy]-1H-indole CAS No. 106792-41-0](/img/structure/B12634.png)
6-[(tert-butyldiméthylsilyl)oxy]-1H-indole
Vue d'ensemble
Description
6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a chemical compound with the molecular formula C14H21NOSi. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Applications De Recherche Scientifique
6-[(tert-butyldimethylsilyl)oxy]-1H-indole has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the study of indole derivatives and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
Target of Action
Similar compounds, such as (tert-butyldimethylsilyloxy)acetaldehyde, have been used in synthetic glycobiology . They can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Mode of Action
The compound interacts with its targets through a process known as silylation. Silylation is a process where a silicon-containing group (in this case, the tert-butyldimethylsilyl group) is introduced into a molecule. This process is often used to protect reactive functional groups during chemical reactions .
Biochemical Pathways
Similar compounds have been used in the stereocontrolled production of erythrose , suggesting that it may play a role in carbohydrate metabolism.
Action Environment
The action, efficacy, and stability of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of silyl ethers . Therefore, it is typically used and stored under anhydrous conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole typically involves the protection of the hydroxyl group on the indole ring. One common method is to react indole with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for 6-[(tert-butyldimethylsilyl)oxy]-1H-indole are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(tert-butyldimethylsilyl)oxy]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in water or OsO4 in an organic solvent.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: TBAF in THF at room temperature.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Deprotected indole with a free hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMSCl): Used for silylation of hydroxyl groups.
tert-Butyldimethylsilanol: Another silylating agent for hydroxyl protection.
tert-Butyldimethylsilyl ethers: General class of compounds used for protecting hydroxyl groups.
Uniqueness
6-[(tert-butyldimethylsilyl)oxy]-1H-indole is unique due to its indole core, which imparts specific chemical and biological properties. The TBDMS group provides robust protection, making it suitable for complex synthetic routes where multiple functional groups need to be selectively protected and deprotected .
Propriétés
IUPAC Name |
tert-butyl-(1H-indol-6-yloxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVRGWFZTYZCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623886 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106792-41-0 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(tert-butyldimethylsilyl)oxy]-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)





